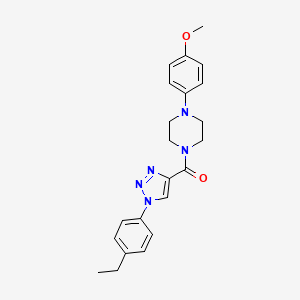
(1-(4-etilfenil)-1H-1,2,3-triazol-4-il)(4-(4-metoxifenil)piperazin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Several methods have been reported for the synthesis of piperazines, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a triazole ring, a piperazine ring, and an ethylphenyl group. The triazole ring is connected to the piperazine ring via a methanone linker .
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including cycloadditions, nucleophilic additions, and other transformations. Further studies are needed to explore its reactivity and potential applications .
Physical and Chemical Properties Analysis
- Solubility : The solubility of this compound depends on the solvent system. It is recommended to dissolve approximately 10 mg of the sample in 10 ml of 20 mM HCl:methanol (1:1) solution .
- Chromatographic Analysis : Methods such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), and high-pressure liquid chromatography (HPLC) can be used for qualitative and quantitative analysis .
Aplicaciones Científicas De Investigación
- Los investigadores han explorado el potencial antituberculoso de compuestos similares. Si bien no pude encontrar datos específicos sobre este compuesto exacto, vale la pena investigar sus efectos contra Mycobacterium tuberculosis (MTB) y Mycobacterium bovis (BCG). Estas bacterias causan tuberculosis, y los compuestos novedosos con propiedades antimicobacterianas son cruciales para combatir este desafío de salud global .
- La estructura del compuesto sugiere una posible actividad antioxidante. Los antioxidantes juegan un papel vital en la protección de las células contra el estrés oxidativo y la prevención de enfermedades asociadas con el daño de los radicales libres. Investigar sus capacidades de eliminación de radicales podría ser valioso .
- Los derivados de piperazina se han estudiado por sus efectos anticancerígenos. La estructura única de este compuesto podría exhibir citotoxicidad contra las células cancerosas. Los investigadores podrían explorar su impacto en varias líneas celulares de cáncer y dilucidar su mecanismo de acción .
- Los compuestos basados en piperazina a menudo interactúan con los receptores de neurotransmisores. Investigar la afinidad de este compuesto por receptores específicos (como los receptores de serotonina o dopamina) podría proporcionar información sobre sus posibles efectos neurofarmacológicos. Podría ser relevante para los trastornos del estado de ánimo o las enfermedades neurodegenerativas .
- Los derivados de piperazina han mostrado promesa como agentes antimicrobianos. Los investigadores podrían evaluar la eficacia de este compuesto contra cepas bacterianas, incluidos los patógenos multirresistentes. Sus moieties únicas de triazol y piperazina podrían contribuir a su actividad .
- Los químicos medicinales podrían utilizar este compuesto como andamiaje para diseñar nuevos fármacos. Al modificar sus sustituyentes, podrían crear análogos con propiedades farmacocinéticas mejoradas, selectividad y biodisponibilidad. El diseño racional de fármacos basado en su estructura podría conducir a agentes terapéuticos innovadores .
Actividad Antituberculosa
Propiedades Antioxidantes
Investigación Anticancerígena
Neurofarmacología
Actividad Antimicrobiana
Diseño y Optimización de Fármacos
Sigma-Aldrich. 1-[(4-metoxifenil)(fenil)metil]piperazina AldrichCPR. Link Desai, N. C., et al. (2020). Una breve revisión del potencial biológico de los derivados del indol. Future Journal of Pharmaceutical Sciences, 6(1), 1-7. Link Russian Journal of Bioorganic Chemistry. Derivados de la pirazina: un andamiaje versátil. Link
Mecanismo De Acción
Target of action
Triazoles and piperazines are known to interact with a variety of enzymes and receptors in biological systems . They are part of many drug molecules and have shown diverse biological activities .
Mode of action
Triazoles can readily bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . Piperazines are often used in medicinal chemistry due to their ability to act as flexible linkers, spacer groups, or bioisosteres, and can interact with various biological targets .
Biochemical pathways
The specific biochemical pathways affected by triazoles and piperazines can vary widely depending on the specific compound and its targets. They have been found in many biologically active compounds with diverse activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of triazoles and piperazines can vary greatly depending on their specific structures and functional groups. These properties can impact the bioavailability of the compound .
Result of action
The molecular and cellular effects of triazoles and piperazines can include a wide range of outcomes, depending on the specific compound and its targets. These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of triazoles and piperazines .
Propiedades
IUPAC Name |
[1-(4-ethylphenyl)triazol-4-yl]-[4-(4-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O2/c1-3-17-4-6-19(7-5-17)27-16-21(23-24-27)22(28)26-14-12-25(13-15-26)18-8-10-20(29-2)11-9-18/h4-11,16H,3,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOXVEMWSITZIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
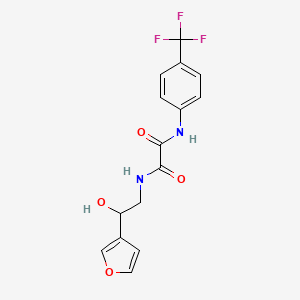
![Spiro[3.4]octan-6-one](/img/structure/B2476922.png)
![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}-5-oxopyrrolidine-2-carboxamide](/img/structure/B2476924.png)
![3,6-dichloro-N-{2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]phenyl}pyridine-2-carboxamide](/img/structure/B2476925.png)
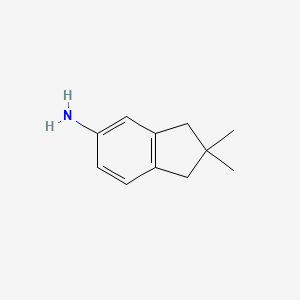
![N-(3-methoxyphenyl)-2-((5-oxo-4-(thiophen-2-ylmethyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2476928.png)
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]propane-1-sulfonamide](/img/structure/B2476929.png)
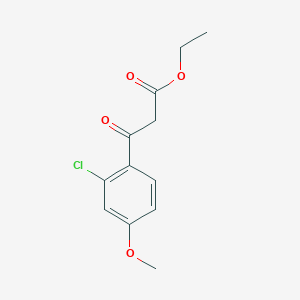
![N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}indolizine-2-carboxamide](/img/structure/B2476931.png)
![(S)-N-(Pyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide hydrochloride](/img/structure/B2476933.png)
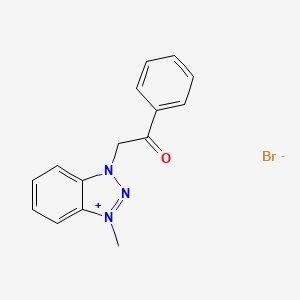
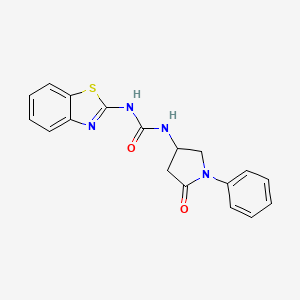
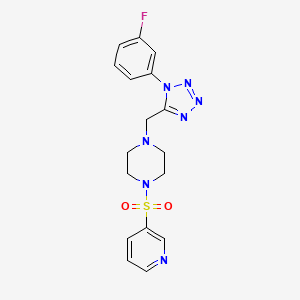
![Spiro[1,4-diazabicyclo[3.2.0]heptane-6,2'(3'H)-furan]-4-carboxylic acid, dihydro-2,2-dimethyl-7-oxo-, 1,1-dimethylethyl ester](/img/no-structure.png)
